molecular formula C12H11F3O2 B8143808 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid

Cat. No.: B8143808
M. Wt: 244.21 g/mol
InChI Key: DMOPIUQGLQPMHM-UHFFFAOYSA-N
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Description

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid is an organic compound with the CAS number 1838654-62-8 . It belongs to the class of phenylacetic acid derivatives, which are significant in various chemical synthesis and pharmaceutical research areas . The structure incorporates a phenylacetic acid scaffold linked to a 1-(trifluoromethyl)cyclopropyl group. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . Similarly, the cyclopropyl ring is often used to constrain molecular conformation and improve pharmacokinetic properties. This specific combination of features makes this acetic acid derivative a valuable building block for researchers, particularly in the design and development of new active compounds. It can be used in structure-activity relationship (SAR) studies, as a key intermediate in the synthesis of more complex molecules, and in the exploration of novel therapeutics . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)11(5-6-11)9-3-1-8(2-4-9)7-10(16)17/h1-4H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPIUQGLQPMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid typically involves multiple steps. One common method starts with the preparation of the trifluoromethylcyclopropane intermediate, which is then coupled with a phenylacetic acid derivative. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl derivatives .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetic acid serves as a crucial intermediate in the synthesis of various drugs. Notably, it is involved in the preparation of inhibitors for the dipeptidyl peptidase-4 enzyme, which is significant in treating type 2 diabetes. The drug Sitagliptin , marketed as Januvia, utilizes this compound in its synthesis process .

Anticancer Activity

Recent studies have indicated that derivatives of arylacetic acids can exhibit anticancer properties. For instance, compounds related to arylacetic acids have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar activities .

Antimicrobial Properties

Fluorinated compounds, including those derived from arylacetic acids, have been explored for their antimicrobial properties. The incorporation of trifluoromethyl groups has been linked to enhanced biological activity against certain pathogens, making this compound a candidate for further investigation in antimicrobial drug development .

Preparation Techniques

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available precursors such as trifluoromethyl cyclopropane derivatives and phenyl acetic acid.
  • Reagents : Common reagents include bases and solvents that facilitate cyclization and acylation reactions.

Case Studies on Synthesis

A notable patent describes a method for synthesizing fluorophenylacetic acids that emphasizes safety and efficiency in industrial production . The process involves:

  • Reacting tetrafluorobenzene derivatives with cyano alkyl acetate under basic conditions.
  • Hydrolysis followed by decarboxylation to yield the desired product.

Research has demonstrated that derivatives of arylacetic acids can exhibit diverse biological activities. For example:

  • A study highlighted the anticancer efficacy of arylacetic acid derivatives against several cell lines, showing significant inhibition rates .
  • Another investigation into antimicrobial properties revealed that certain fluorinated analogs had enhanced activity compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents, such as the position and nature of fluorine atoms, significantly influence biological activity and pharmacokinetics .

Mechanism of Action

The mechanism of action of 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Phenyl Groups

(a) 2-[1-(3,4,5-Trifluorophenyl)cyclopropyl]acetic Acid
  • Structure : Replaces the trifluoromethyl group with a 3,4,5-trifluorophenyl substituent.
  • Molecular Formula : C₁₁H₉F₃O₂
  • Molecular Weight : 230.18
  • This compound may exhibit higher polarity and reduced lipophilicity .
(b) Fluoro[4-(trifluoromethyl)phenyl]acetic Acid
  • Structure : Lacks the cyclopropyl group; instead, the phenyl ring is directly substituted with -CF₃.
  • Molecular Formula : C₉H₆F₄O₂ (inferred from ).
  • Key Differences : Absence of the cyclopropyl ring reduces steric hindrance, possibly enhancing conformational flexibility and enzyme interaction. The simplified structure may improve synthetic accessibility but reduce metabolic stability .
(c) 2-[(4-Fluorophenyl)thio]acetic Acid
  • Structure : Substitutes the cyclopropyl-CF₃ group with a 4-fluorophenylthio (-S-C₆H₄F) moiety.
  • Molecular Formula : C₈H₇FO₂S
  • Molecular Weight : 186.2
  • Key Differences : The thioether linker introduces sulfur, which may influence redox properties and bioavailability. The single fluorine atom provides milder electron-withdrawing effects compared to -CF₃ .

Cyclopropyl-Containing Analogs

(a) 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic Acid
  • Structure : Features a cyclopropanecarbonyl group (-CO-cyclopropyl) and a methyl branch on the acetic acid.
  • Molecular Formula : C₁₄H₁₆O₃
  • The methyl branch enhances steric bulk, which might hinder target binding but improve pharmacokinetic half-life .
(b) 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic Acid
  • Structure: Replaces the trifluoromethylcyclopropyl group with a cyclopropylamino (-NH-cyclopropyl) substituent and adds a hydroxyl group.
  • Molecular Formula: C₁₁H₁₃NO₃
  • Molecular Weight : 207.23
  • Key Differences: The amino group introduces basicity, while the hydroxyl group increases hydrophilicity. This compound may exhibit different solubility and membrane permeability profiles .

Heterocyclic Analogs

(a) [2-(Trifluoromethyl)-1H-benzimidazol-1-yl-]acetic Acid
  • Structure : Benzene ring replaced with a benzimidazole core.
  • Molecular Formula : C₁₀H₇F₃N₂O₂
  • Molecular Weight : 244.17
  • Key Differences : The benzimidazole ring enhances aromatic stacking interactions and may target proton-coupled transporters or kinases. However, the heterocycle could increase metabolic susceptibility .
(b) Metabolite: 2-{4-[4-(5-{[6-(Trifluoromethyl)pyridin-3-yl]amino}pyridin-2-yl)phenyl]cyclohexyl}acetic Acid
  • Structure : Incorporates a pyridine ring and cyclohexyl group.
  • Molecular Formula : C₂₃H₂₂F₃N₃O₂ (inferred from ).
  • This compound may exhibit broader CNS activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid C₁₂H₁₁F₃O₂ 244.21 Cyclopropyl-CF₃, acetic acid 2.8
2-[1-(3,4,5-Trifluorophenyl)cyclopropyl]acetic acid C₁₁H₉F₃O₂ 230.18 3,4,5-Trifluorophenyl, cyclopropyl 2.5
Fluoro[4-(trifluoromethyl)phenyl]acetic acid C₉H₆F₄O₂ 222.14 -CF₃, acetic acid 2.2
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid C₁₄H₁₆O₃ 244.27 Cyclopropanecarbonyl, methyl branch 3.1

*LogP values estimated using fragment-based methods.

Biological Activity

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid, commonly referred to as Trifluoromethyl cyclopropyl phenyl acetic acid, is a compound that has garnered attention in pharmacological research due to its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioactivity of various compounds, making it a significant feature in drug design. This article delves into the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the para position of the phenolic ring has been shown to significantly increase potency in various biological assays. For instance, compounds with a -CF3 group have demonstrated enhanced inhibition of serotonin uptake and improved interactions with target enzymes due to favorable electronic properties and steric effects .

CompoundStructureActivityReference
This compoundStructureAnticancer activity, anti-inflammatory properties
Related CompoundsVariousVaries based on substituents

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated its effectiveness against prostate cancer cells, where it induced apoptosis and inhibited cell cycle progression .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been reported to possess anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • Prostate Cancer Model : In a recent study, mice treated with this compound showed reduced tumor growth compared to control groups. The compound was administered orally at varying doses, demonstrating a dose-dependent response in tumor size reduction and overall survival rates .
  • Inflammation Model : Another study evaluated the compound's efficacy in a murine model of acute inflammation. Results indicated a significant decrease in edema and inflammatory markers in treated mice compared to untreated controls .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic profile indicates that it is primarily metabolized via hepatic pathways, leading to active metabolites that contribute to its therapeutic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Traditional synthesis involves cyclopropanation of 4-bromophenylacetic acid derivatives followed by trifluoromethylation. Optimization can be achieved via statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation .

Q. How should experimental designs be structured to investigate the physicochemical properties of this compound?

  • Methodological Answer : Use factorial designs (e.g., 2^k or 3^k designs) to screen variables influencing solubility, stability, and crystallinity. Central Composite Designs (CCD) are suitable for response surface modeling. For example, varying solvent polarity and pH in solubility studies while measuring partition coefficients (logP) via HPLC .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include:

  • Use of fume hoods and personal protective equipment (PPE) due to potential respiratory irritation.
  • Avoidance of strong oxidizers to prevent decomposition into toxic byproducts (e.g., hydrogen fluoride).
  • Proper storage at 2–8°C in airtight containers to minimize hydrolysis .

Q. What spectroscopic techniques are essential for basic structural characterization?

  • Methodological Answer :

  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyclopropane ring vibrations (C-C stretch ~1000 cm⁻¹).
  • NMR : ¹H NMR for aromatic protons (δ 7.2–7.6 ppm) and cyclopropane protons (δ 1.2–1.8 ppm). ¹⁹F NMR for trifluoromethyl group (δ -60 to -70 ppm) .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be applied to optimize the synthesis of this compound?

  • Methodological Answer : Use software like Gaussian or ORCA to simulate reaction pathways. Key steps:

Perform geometry optimization of reactants, transition states, and products.

Calculate activation energies to identify rate-limiting steps.

Apply machine learning (e.g., neural networks) to predict optimal catalysts or solvent systems.

  • Example: ICReDD’s integrated computational-experimental workflow reduces synthesis time by 40% .

Q. What advanced analytical techniques are required to characterize impurities in this compound, especially trifluoromethyl-related byproducts?

  • Methodological Answer :

TechniqueApplicationExample Parameters
HPLC-MS/MS Detect trace impurities (e.g., trifluoroacetic acid derivatives)C18 column, 0.1% formic acid mobile phase
Fluorometric Assays Quantify hydroxyl radicals generated during degradationAPF/HPF probes, λ_ex = 490 nm
X-ray Crystallography Resolve stereochemical ambiguities in cyclopropane ringsR-factor < 0.05, Mo Kα radiation

Q. What challenges arise in scaling up the synthesis of this compound, and how can reactor design principles address them?

  • Methodological Answer : Challenges include exothermic cyclopropanation reactions and trifluoromethyl group stability. Solutions:

  • Use microreactors for better heat transfer and mixing efficiency.
  • Implement membrane separation (e.g., nanofiltration) to isolate the product from byproducts.
  • Optimize residence time distribution (RTD) in continuous-flow reactors to minimize decomposition .

Q. How do the electronic effects of the trifluoromethylcyclopropyl group influence the compound's reactivity in different chemical environments?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity of the adjacent cyclopropane ring. Computational studies (NBO analysis) show:

  • Reduced electron density at the cyclopropane carbon (≈0.2 e⁻ deficit).
  • Enhanced susceptibility to nucleophilic attack in polar aprotic solvents (e.g., DMF).
  • Stability in acidic conditions due to resonance stabilization of the carboxylate anion .

Q. What methodologies are effective in resolving spectral overlaps in NMR analysis caused by the trifluoromethyl group?

  • Methodological Answer :

  • ²D NMR (COSY, HSQC) : Resolve overlapping ¹H signals in aromatic regions.
  • ¹⁹F-¹H HOESY : Map spatial proximity between fluorine and hydrogen atoms.
  • Variable-temperature NMR : Suppress dynamic effects (e.g., ring puckering in cyclopropane) at low temperatures (e.g., -40°C) .

Data Contradictions and Validation

  • Contradiction : Computational models may predict higher yields than experimental results due to solvent effects not fully accounted for in simulations.
    • Resolution : Validate predictions with microfluidic screening platforms to test 100+ solvent combinations in parallel .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid
Reactant of Route 2
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid

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